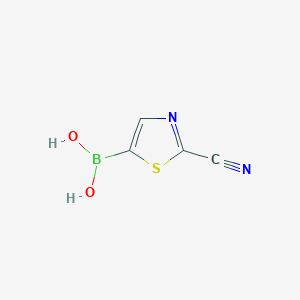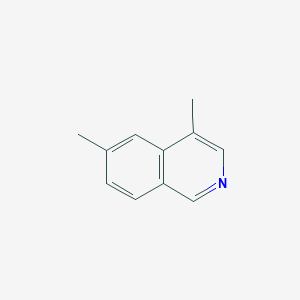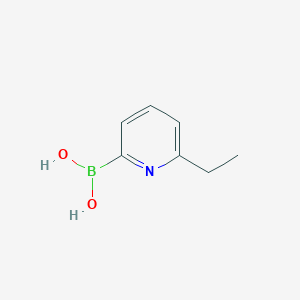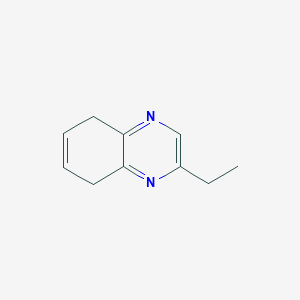![molecular formula C10H7NO B11920847 6H-Furo[2,3-f]isoindole CAS No. 23628-74-2](/img/structure/B11920847.png)
6H-Furo[2,3-f]isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Furo[2,3-f]isoindole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an isoindole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Furo[2,3-f]isoindole typically involves the cyclization of appropriate precursors. One common method includes the use of pyrrole ring closure reactions. For instance, multicomponent reactions, [3+2] cycloaddition of azomethine ylides, and münchnones, as well as transition metal-catalyzed C–H activation reactions, have been employed to synthesize isoindole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yield synthetic routes that can be scaled up. Techniques such as Rhodium-catalyzed intramolecular condensation and Ni(II)-catalyzed deesterification are promising for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 6H-Furo[2,3-f]isoindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.
Applications De Recherche Scientifique
6H-Furo[2,3-f]isoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes and pigments due to its stable ring structure.
Mécanisme D'action
The mechanism of action of 6H-Furo[2,3-f]isoindole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Pyrrolo[3,4-f]isoindole: This compound features a similar fused ring system but with a pyrrole ring instead of a furan ring.
Isoindole: This compound is an isomer of indole and features a benzene ring fused with a pyrrole ring.
Uniqueness: 6H-Furo[2,3-f]isoindole is unique due to the presence of both a furan and an isoindole ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
23628-74-2 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
6H-furo[3,2-f]isoindole |
InChI |
InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1-6,11H |
Clé InChI |
PSEBTXFRSGUBFH-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=CC3=CNC=C3C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)


![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)



![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)


